molecular formula C5H10O2 B1294449 Ethyl glycidyl ether CAS No. 4016-11-9

Ethyl glycidyl ether

Cat. No.: B1294449
CAS No.: 4016-11-9
M. Wt: 102.13 g/mol
InChI Key: HQCSZRIVJVOYSU-UHFFFAOYSA-N
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Description

Ethyl glycidyl ether is an organic compound characterized by the presence of an epoxide group and an ethyl group attached to the oxygen atom. It is a colorless liquid with a mild, pleasant odor and is used in various industrial and scientific applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl glycidyl ether can be synthesized through the reaction of epichlorohydrin with ethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which then undergoes ring closure to form the epoxide .

Industrial Production Methods: In industrial settings, this compound is produced using a similar process but on a larger scale. The reaction is typically carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The product is then purified through distillation to remove any impurities .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl glycidyl ether is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl glycidyl ether involves the reactivity of the epoxide group. The epoxide ring can undergo nucleophilic attack, leading to ring opening and the formation of various products. This reactivity is harnessed in polymerization reactions and in the modification of other molecules .

Comparison with Similar Compounds

  • Propyl glycidyl ether
  • Butyl glycidyl ether
  • Phenyl glycidyl ether

Comparison: Ethyl glycidyl ether is unique due to its balance of reactivity and stability. Compared to propyl and butyl glycidyl ethers, it has a lower molecular weight and higher volatility, making it easier to handle in certain applications. Compared to phenyl glycidyl ether, it is less aromatic and more flexible, which can be advantageous in polymer synthesis .

Properties

IUPAC Name

2-(ethoxymethyl)oxirane
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InChI

InChI=1S/C5H10O2/c1-2-6-3-5-4-7-5/h5H,2-4H2,1H3
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InChI Key

HQCSZRIVJVOYSU-UHFFFAOYSA-N
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Canonical SMILES

CCOCC1CO1
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Molecular Formula

C5H10O2
Record name 1,2-EPOXY-3-ETHOXYPROPANE
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DSSTOX Substance ID

DTXSID90871049
Record name Oxirane, 2-(ethoxymethyl)-
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Molecular Weight

102.13 g/mol
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Physical Description

1,2-epoxy-3-ethoxypropane appears as a colorless liquid. Less dense than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption., Colorless liquid; [CAMEO]
Record name 1,2-EPOXY-3-ETHOXYPROPANE
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Record name Ethyl glycidyl ether
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Vapor Pressure

31.5 [mmHg]
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CAS No.

4016-11-9
Record name 1,2-EPOXY-3-ETHOXYPROPANE
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Record name (ethoxymethyl)oxirane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Ethyl glycidyl ether?

A1: this compound has the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: this compound can be characterized using spectroscopic techniques like 1H NMR and 13C NMR, which provide information about its structure and purity. [, ]

Q3: Is this compound compatible with common polymerization solvents?

A3: Yes, EGE is compatible with various solvents used in polymerization, including tetrahydrofuran (THF) and benzene. [, ]

Q4: How does the stability of this compound affect its polymerization?

A4: EGE is susceptible to ring-opening reactions, especially in the presence of strong bases or acids. Controlled polymerization methods, often employing milder conditions, are crucial to achieving well-defined polymers. []

Q5: Is this compound used in catalytic applications?

A5: While EGE itself is not typically used as a catalyst, its polymerization can be facilitated by catalysts like Boron trifluoride etherate (BF3OEt2). The polymerization mechanism involves ring-opening of the epoxide ring. []

Q6: Have computational methods been used to study this compound and its polymers?

A6: Yes, computational studies have provided insights into the thermoresponsive behavior of EGE-based polymers, particularly those exhibiting lower critical solution temperature (LCST) behavior. [, ]

Q7: How does modifying the alkyl chain length in glycidyl ethers affect the properties of the resulting polymers?

A7: Increasing the alkyl chain length, such as using propyl glycidyl ether instead of this compound, generally enhances the hydrophobic character of the resulting polymer. This, in turn, can influence properties like the LCST in aqueous solutions. [, ]

Q8: Does incorporating other monomers with this compound impact the polymer's properties?

A8: Absolutely, copolymerization of EGE with monomers like glycidyl methyl ether (GME) enables fine-tuning of the polymer's properties, including its LCST, by adjusting the monomer ratio. [, , , , , , , , ]

Q9: Are there specific formulation strategies to enhance the stability of this compound-based polymers for biomedical applications?

A9: Strategies for improving the stability and biocompatibility of EGE-based polymers often involve copolymerization with biocompatible blocks like poly(ethylene glycol) (PEG). This can improve the polymer's solubility in aqueous environments and reduce potential toxicity. [, , , , , , , ]

Q10: What polymerization techniques are commonly employed for this compound?

A10: Anionic ring-opening polymerization is a widely used method for EGE polymerization, allowing for good control over molecular weight and dispersity. [, , , , , , , , , , ]

Q11: What are some notable applications of this compound-based polymers?

A11: EGE-based polymers, particularly those exhibiting thermoresponsive behavior, are being investigated for applications in drug delivery systems, tissue engineering scaffolds, and stimuli-responsive materials. [, , , , , , ]

Q12: How does the copolymerization of this compound with other monomers contribute to the development of "smart" hydrogels?

A12: Combining EGE with monomers like 2-vinylpyridine and ethylene oxide in triblock terpolymer configurations leads to hydrogels with dual responsiveness to pH and temperature, expanding their potential in controlled drug release applications. [, ]

Q13: What role does this compound play in the development of materials for solid-state batteries?

A13: EGE is used in the synthesis of solid polymer electrolytes, often in conjunction with ethylene oxide. These materials are being explored for their potential to enhance the safety and performance of solid-state batteries. [, , ]

Q14: Can you explain the significance of the cloud point temperature (CPT) in this compound-based polymers?

A15: The CPT, a critical parameter in thermoresponsive polymers, marks the temperature at which the polymer transitions from a soluble state to an insoluble state (or vice versa) in a solvent. EGE-based copolymers allow for tuning this CPT over a wide range, making them suitable for various temperature-triggered applications. [, , , , ]

Q15: How does the slow monomer addition technique influence the dispersity of polymers synthesized from this compound?

A16: Employing slow monomer addition during the polymerization of EGE, specifically with initiators like potassium tert-butoxide in THF, has been shown to effectively reduce the dispersity of the resulting poly(glycidyl ether)s. []

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